4-Ethoxybutan-1-ol

Catalog No.
S1513067
CAS No.
111-73-9
M.F
C6H14O2
M. Wt
118.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxybutan-1-ol

CAS Number

111-73-9

Product Name

4-Ethoxybutan-1-ol

IUPAC Name

4-ethoxybutan-1-ol

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

InChI

InChI=1S/C6H14O2/c1-2-8-6-4-3-5-7/h7H,2-6H2,1H3

InChI Key

QRUOTIJTSNETKW-UHFFFAOYSA-N

SMILES

CCOCCCCO

Canonical SMILES

CCOCCCCO

The exact mass of the compound 4-Ethoxybutan-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Ethoxybutan-1-ol (CAS: 111-73-9) is a linear C6 ether-alcohol, featuring a primary hydroxyl (-OH) group and an ethyl ether (-O-C2H5) moiety separated by a butyl chain. This bifunctional structure provides a unique combination of polarity and moderate hydrophobicity, making it a versatile chemical intermediate and specialty solvent. Its most defining physical characteristics for procurement decisions are its high boiling point and flash point relative to simpler alcohols, which are critical for process safety and suitability in high-temperature applications.

Direct substitution of 4-Ethoxybutan-1-ol with more common solvents like butan-1-ol or even other glycol ethers is often unfeasible and leads to process failure or undesirable outcomes. Replacing it with butan-1-ol fundamentally alters the thermal profile of a process, with a boiling point difference of nearly 50°C, impacting reaction kinetics, solvent evaporation rates, and safety protocols. In synthesis, the ethoxy group is non-interchangeable; using a different precursor like butan-1-ol would yield a structurally different final product, making it an invalid substitute for targeted molecular synthesis. When used in complex formulations such as coatings or photoresists, its specific solvency, viscosity, and evaporation characteristics are balanced with other components, and substitution can compromise the stability, uniformity, and performance of the final film or product.

Process Safety and High-Temperature Workflow Suitability: Significantly Higher Boiling and Flash Points vs. Butan-1-ol

4-Ethoxybutan-1-ol offers a significantly wider and safer operating window for high-temperature applications compared to its non-ether analog, butan-1-ol. Its boiling point is approximately 166-168°C, which is about 49°C higher than that of butan-1-ol (117.7°C). This is complemented by a much higher flash point of approximately 68-71°C, a critical safety parameter, which is over 30°C higher than the 35-37°C flash point of butan-1-ol, reducing flammability risks during handling and processing.

Evidence DimensionBoiling Point & Flash Point
Target Compound DataBoiling Point: ~166-168°C; Flash Point: ~68-71°C
Comparator Or BaselineButan-1-ol: Boiling Point: 117.7°C; Flash Point: 35-37°C
Quantified Difference~49°C higher boiling point; ~31-36°C higher flash point
ConditionsStandard atmospheric pressure (760 mmHg).

This thermal stability is a primary procurement driver for applications requiring high-temperature reactions, distillations, or cleaning processes where lower-boiling solvents would require pressurized systems or pose significant fire hazards.

Precursor Suitability: Essential for Synthesizing Specific Alkoxy-Aromatic Structures

The entire 4-ethoxybutoxy moiety of this compound is critical and non-interchangeable when used as a precursor in targeted synthesis. For example, in the patented synthesis of 4-alkoxy-2-trifluoromethyl-nitrobenzenes, 4-ethoxybutan-1-ol is used as the nucleophile to introduce the 4-(4-ethoxybutoxy) group onto the aromatic ring. Using a simpler alcohol like butan-1-ol would result in a 4-butoxy group, creating a fundamentally different molecule with different properties and biological activity. Similarly, using diethylene glycol monoethyl ether would introduce a more polar 2-(2-ethoxyethoxy) group.

Evidence DimensionSynthetic Product Structure
Target Compound DataForms a 4-(4-ethoxybutoxy) substituent.
Comparator Or BaselineButan-1-ol: Would form a 4-butoxy substituent.
Quantified DifferencePresence of an ether oxygen within the alkyl chain vs. a simple alkyl chain.
ConditionsNucleophilic aromatic substitution reaction conditions, as described in patent literature.

For synthesizing specific active pharmaceutical ingredients (APIs) or functional materials, the exact structure of the alkoxy chain is non-negotiable, making 4-ethoxybutan-1-ol the only valid procurement choice.

Formulation Compatibility: Qualified as a High-Performance Solvent in Photoresist Compositions

4-Ethoxybutan-1-ol is identified as a suitable solvent in patent literature for advanced photoresist formulations used in semiconductor manufacturing. These formulations require solvents that provide excellent solubility for complex polymer resins and photoactive compounds while having controlled evaporation rates to ensure uniform film deposition. While other solvents like PGMEA are common, the inclusion of 4-ethoxybutan-1-ol highlights its utility in a class of high-performance solvents. Its higher boiling point compared to common alternatives like butyl acetate (127°C) allows for better process control during the spin-coating and soft-bake steps, which is critical for defect-free lithography.

Evidence DimensionSuitability as a High-Purity Formulation Solvent
Target Compound DataListed as a suitable solvent (Component B) for dissolving polymer resins in photoresist compositions.
Comparator Or BaselineCommon industry solvents like Propylene glycol monomethyl ether acetate (PGMEA) and Butyl Acetate.
Quantified DifferenceHigher boiling point (166-168°C) than many standard solvents like butyl acetate (127°C), enabling different processing windows.
ConditionsSolvent for polymer resin and a radiation-sensitive acid generator in a chemically amplified positive photoresist composition.

This demonstrates its compatibility with high-purity, performance-critical industrial formulations, making it a reliable choice for buyers in the electronics and advanced materials sectors who need to fine-tune solvent blends for optimal performance.

High-Temperature Organic Synthesis and Cleaning

Ideal as a reaction solvent or a cleaning agent for processes that operate above 120°C. Its high boiling point prevents solvent loss and maintains stable reaction conditions without requiring pressurized vessels, a clear advantage over butan-1-ol.

Synthesis of Specialty Ether-Linked Pharmaceutical Intermediates

Serves as a non-interchangeable building block for introducing the 4-ethoxybutoxy functional group. This is essential in multi-step syntheses where the ether linkage at a specific position is required for the target molecule's final structure and function.

Solvent System Component for Specialty Coatings and Electronic Materials

Used as a high-boiling, low-volatility component in complex solvent blends for coatings, inks, and photoresists. Its properties help control the drying phase and ensure uniform film formation, justifying its selection over more volatile or less compatible standard solvents.

XLogP3

0.8

UNII

KF8FNI35PO

Other CAS

111-73-9

Wikipedia

1-Butanol, 4-ethoxy-

Dates

Last modified: 08-15-2023

Explore Compound Types